molecular formula C16H12N2O2 B7471070 3-phenyl-N-pyridin-2-ylfuran-2-carboxamide

3-phenyl-N-pyridin-2-ylfuran-2-carboxamide

Cat. No. B7471070
M. Wt: 264.28 g/mol
InChI Key: WQOUEIZSDIMGCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-phenyl-N-pyridin-2-ylfuran-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic compound that belongs to the class of furans and has a pyridine ring attached to it. The compound has been synthesized using different methods and has shown promising results in various scientific applications.

Mechanism of Action

The mechanism of action of 3-phenyl-N-pyridin-2-ylfuran-2-carboxamide is not fully understood. However, it is believed that the compound exerts its effects through the inhibition of various enzymes and proteins involved in cell growth and inflammation.
Biochemical and Physiological Effects:
3-phenyl-N-pyridin-2-ylfuran-2-carboxamide has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, the compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. The compound has also been shown to have antibacterial and antifungal properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-phenyl-N-pyridin-2-ylfuran-2-carboxamide in lab experiments is its potential as a therapeutic agent. The compound has shown promising results in various scientific research applications, making it a potential candidate for drug development. However, one of the limitations of using the compound in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 3-phenyl-N-pyridin-2-ylfuran-2-carboxamide. One direction is the further study of its potential as an anticancer agent. The compound has shown promising results in inhibiting the growth of cancer cells, and further studies could explore its potential as a therapeutic agent for different types of cancer. Another direction is the further study of its potential as an anti-inflammatory agent. The compound has shown promising results in reducing inflammation, and further studies could explore its potential as a therapeutic agent for various inflammatory conditions. Additionally, further studies could explore the potential of the compound as an antimicrobial agent, as it has shown antibacterial and antifungal properties.

Synthesis Methods

The synthesis of 3-phenyl-N-pyridin-2-ylfuran-2-carboxamide can be achieved through different methods. One of the methods involves the reaction of 2-acetylpyridine with phenylhydrazine to form 2-phenylhydrazinylpyridine. The 2-phenylhydrazinylpyridine is then reacted with furan-2-carboxylic acid to form the final compound. Another method involves the reaction of 2-acetylpyridine with phenylhydrazine to form 2-phenylhydrazinylpyridine, which is then reacted with furan-2-carboxylic acid chloride to form the final compound.

Scientific Research Applications

3-phenyl-N-pyridin-2-ylfuran-2-carboxamide has shown significant potential in various scientific research applications. It has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells. The compound has also been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in various animal models. Additionally, the compound has been studied for its potential as an antimicrobial agent, as it has been shown to have antibacterial and antifungal properties.

properties

IUPAC Name

3-phenyl-N-pyridin-2-ylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2/c19-16(18-14-8-4-5-10-17-14)15-13(9-11-20-15)12-6-2-1-3-7-12/h1-11H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQOUEIZSDIMGCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC=C2)C(=O)NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-phenyl-N-pyridin-2-ylfuran-2-carboxamide

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